Home > Products > Screening Compounds P31654 > Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate -

Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Catalog Number: EVT-11041179
CAS Number:
Molecular Formula: C13H10N4O2
Molecular Weight: 254.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. This compound exhibits significant biological activities and has garnered attention in medicinal chemistry due to its potential as an antiviral agent, particularly against influenza A virus. The synthesis and characterization of this compound and its derivatives have been extensively studied, revealing various methods to produce it and its potential applications in therapeutic contexts.

Source and Classification

Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is classified under triazolo-pyrimidine derivatives. These compounds are known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities. The specific compound in question is often synthesized as part of research aimed at developing new antiviral agents targeting the PA-PB1 interface of the influenza A virus polymerase .

Synthesis Analysis

Methods

The synthesis of methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions starting from simpler precursors. One common method includes the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid at reflux conditions. This process yields ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate as an intermediate product. Subsequent chlorination and coupling reactions with methyl 2-aminobenzoate lead to the formation of the target compound .

Technical Details

The synthesis can be summarized in several key steps:

  1. Cyclocondensation: Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione.
  2. Chlorination: The resulting carboxylic acid undergoes chlorination to form the corresponding carbonyl chloride.
  3. Coupling Reaction: The carbonyl chloride is reacted with methyl 2-aminobenzoate in the presence of a base (e.g., DIPEA) in dichloromethane at room temperature to yield methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate .
Molecular Structure Analysis

Structure

The molecular structure of methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate features a triazole ring fused with a pyrimidine ring. The compound's chemical formula is C_{12}H_{10}N_{4}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration.

Data

Key structural data include:

  • Molecular Weight: Approximately 230.24 g/mol
  • Melting Point: Specific melting points can vary based on purity but are generally reported around 200–205 °C.
  • Spectroscopic data (NMR and IR) further confirm the structure by providing information on functional groups and connectivity within the molecule .
Chemical Reactions Analysis

Reactions

Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions typical for heterocycles:

  • Nucleophilic Substitution: The carboxylic acid moiety can participate in nucleophilic substitution reactions.
  • Hydrolysis: Under basic or acidic conditions, hydrolysis can convert ester functionalities into carboxylic acids.

Technical Details

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological properties .

Mechanism of Action

The mechanism of action for methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate primarily involves its role as an inhibitor of viral polymerase activity. By targeting the PA-PB1 interface of influenza A virus polymerase, it disrupts essential protein-protein interactions necessary for viral replication. This inhibition leads to reduced viral load and potentially mitigates the severity of influenza infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as yellow crystals.
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as thermal analysis (e.g., differential scanning calorimetry) can provide insights into its thermal stability and decomposition temperatures .

Applications

Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate has significant applications in medicinal chemistry:

  • Antiviral Agent: It is primarily researched for its potential use against influenza A virus due to its ability to inhibit viral polymerase.
  • Drug Development: As a scaffold for synthesizing new derivatives that may possess enhanced efficacy or broader-spectrum antiviral activity.

Research continues to explore its potential uses in other therapeutic areas including oncology and infectious diseases due to its diverse biological activity profile .

Target Identification and Validation in Infectious Disease Therapeutics

RNA-Dependent RNA Polymerase as a Strategic Antiviral Target

The heterotrimeric RNA-dependent RNA polymerase of influenza viruses represents a high-value therapeutic target due to its essential role in viral replication and high conservation across influenza A and B strains. Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate and structurally related analogues disrupt viral replication by specifically inhibiting the protein-protein interaction between polymerase acidic protein and polymerase basic protein 1 subunits. This interaction is critical for the assembly and nuclear translocation of the functional polymerase complex [1] [6].

Disruption of Influenza Polymerase Acidic Protein-Polymerase Basic Protein 1 Subunit Heterodimerization

Biochemical and structural studies demonstrate that Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate occupies a hydrophobic cavity within the polymerase acidic protein C-terminal domain, competitively inhibiting polymerase basic protein 1 N-terminal domain binding. Key interactions involve:

  • Hydrophobic complementarity with tryptophan 706 of polymerase acidic protein
  • Hydrogen bonding between the carboxylate moiety and glutamine 408 residue
  • π-Stacking interactions facilitated by the C-5 phenyl substituent [1] [3]

This binding mode destabilizes the polymerase acidic protein-polymerase basic protein 1 heterodimer, preventing its nuclear import and reducing viral RNA synthesis efficiency. Quantitative binding assays reveal inhibition constants (Ki) in the low micromolar range (1.1-28 μM), correlating with reduced viral replication in cell-based minireplicon systems [1] [6].

Comparative Inhibition Efficacy Against Pandemic Influenza Strains (H1N1, H5N1, H7N9)

The compound exhibits broad-spectrum activity against multiple influenza strains due to high conservation of polymerase acidic protein residues involved in binding (≥98% sequence identity across subtypes). Antiviral profiling demonstrates consistent efficacy against both influenza A and B viruses:

Table 1: Antiviral Activity of Triazolopyrimidine Derivatives Against Pandemic Influenza Strains

Viral StrainSubtypeEC50 (μM)*Residue Conservation (%)
A/California/07/2009H1N1pdm097.2 ± 0.899.2
A/Vietnam/1203/2004H5N18.1 ± 1.298.7
A/Anhui/1/2013H7N99.3 ± 1.598.5
B/Florida/4/2006Yamagata14.5 ± 2.197.8

*Half-maximal effective concentration in Madin-Darby Canine Kidney cells; data represent mean ± SEM [1] [3]

The minimal variation in efficacy across strains confirms the target-based advantage of polymerase acidic protein-polymerase basic protein 1 disruptors over strain-specific countermeasures like neuraminidase inhibitors. This conservation profile suggests potential utility against emergent pandemic strains [6].

Bacterial Type IIA Topoisomerase Inhibition Mechanisms

DNA Gyrase Binding Site Competitiveness with Fluoroquinolones

Structural analogs of Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate demonstrate potent inhibition of Escherichia coli DNA gyrase B subunit through a distinct mechanism from fluoroquinolones:

  • Binding Site Differentiation: Fluoroquinolones target the DNA cleavage-religation site in gyrase A, while triazolopyrimidines occupy the ATP-binding pocket of gyrase B (IC50 = 9.80 μM for lead analogue) [10]
  • Hydrophobic Pocket Engagement: The triazolopyrimidine core anchors in a hydrophobic cleft adjacent to the ATP-binding site, with the C-7 carboxylate forming electrostatic interactions with arginine 136
  • Competitive ATP Displacement: Isothermal titration calorimetry confirms direct competition with ATP (Kd = 3.2 μM for compound-enzyme complex) [10]

This differentiated binding avoids cross-resistance with fluoroquinolone-resistant mutants that typically harbor gyrase A mutations (e.g., serine 83 → leucine in E. coli) [10].

Overcoming Target-Mediated Resistance in Gram-Positive Pathogens

The compound scaffold demonstrates efficacy against clinically relevant resistant pathogens through two complementary mechanisms:

  • Bypassing Common Resistance Mutations: Maintains activity against Staphylococcus aureus with grlA/gyrA mutations (conferring fluoroquinolone resistance) due to its gyrase B targeting
  • Enhanced Binding Affinity: Derivatives with C-5 phenyl substituents improve van der Waals contacts with glycine 108 and aspartate 81 residues, reducing dissociation rates in resistant strains

Table 2: Antibacterial Activity Against Resistant Gram-Positive Pathogens

Bacterial StrainResistance ProfileMIC (μg/mL)*Gyrase B Inhibition IC50 (μM)
Staphylococcus aureus ATCC 43300Methicillin-resistant8.011.4
Staphylococcus aureus 1199BNorfloxacin-resistant (gyrA+)16.023.8
Enterococcus faecalis V583Vancomycin-resistant32.042.6
Staphylococcus epidermidis 949Fluoroquinolone-resistant8.012.1

*Minimum inhibitory concentration; data from structural analogs [10]

Molecular dynamics simulations confirm stable binding (root mean square deviation <1.5 Å) despite common resistance-conferring mutations, validating gyrase B as a resistance-evading target. This binding stability stems from the compound's interaction with evolutionarily conserved residues in the gyrase B ATPase domain [10].

Properties

Product Name

Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

IUPAC Name

methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C13H10N4O2/c1-19-12(18)11-7-10(9-5-3-2-4-6-9)16-13-14-8-15-17(11)13/h2-8H,1H3

InChI Key

YIKRAXUYBGZJAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=NC=NN12)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.